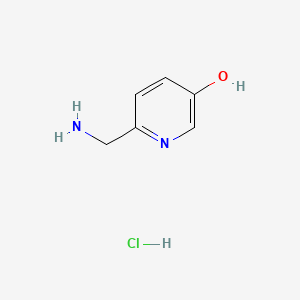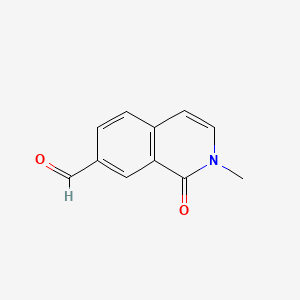
2-(3-苯甲酰基苯基)(~2~H_4_)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 258.309. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗炎应用
2-(3-苯甲酰基苯基)(~2~H_4_)丙酸是酮洛芬的衍生物,酮洛芬是一种众所周知的非甾体抗炎药 (NSAID)。它已被研究用于其可能被重新配制或与其他化合物组合以增强其抗炎特性的潜力。 例如,将酮洛芬与含氮杂环化合物结合的新的杂合分子已显示出有希望的体外抗炎活性 .
癌症研究:抗肿瘤活性
2-(3-苯甲酰基苯基)(~2~H_4_)丙酸的衍生物已被合成并评估其抗肿瘤活性。 研究表明,这些衍生物可以抑制各种人类肿瘤细胞系的生长,表明在癌症治疗中具有潜在的应用 .
分子对接:药物设计
该化合物的结构已在分子对接研究中用于设计具有双重作用机制的药物。 通过靶向环氧合酶和基质金属蛋白酶,研究人员旨在开发可以同时解决炎症和癌症的治疗方法 .
分子动力学:蛋白质相互作用研究
已经进行了分子动力学研究以评估 2-(3-苯甲酰基苯基)(~2~H_4_)丙酸衍生物与人血清白蛋白之间形成的复合物的稳定性。 这项研究对于理解潜在新药的药代动力学和药效学至关重要 .
生物功能分子的合成
已经探索了涉及 2-(3-苯甲酰基苯基)(~2~H_4_)丙酸的生物功能分子的合成。 使用各种光谱方法对这些分子进行表征,并评估其生物活性,例如抗氧化特性 .
亲脂性测定
确定候选药物的亲脂性对于预测其在体内的吸收和分布至关重要。 酮洛芬衍生物,包括 2-(3-苯甲酰基苯基)(~2~H_4_)丙酸杂合物的亲脂性已在理论上和实验上进行了评估 .
化学教育:光谱分析
该化合物在化学教育中用作一个例子,用于展示 NMR、UV-Vis 和 HRMS 等光谱技术的应用,用于有机化合物的结构表征 .
化学信息学:计算机模拟研究
计算机模拟研究,包括分子对接和动力学,对于预测药物分子的行为至关重要。 2-(3-苯甲酰基苯基)(~2~H_4_)丙酸衍生物已成为此类研究的主题,以预测其对蛋白质的亲和力及其潜在的生物活性 .
作用机制
Target of Action
The primary target of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as ketoprofen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .
Mode of Action
2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation, their reduced production leads to a decrease in inflammation .
Biochemical Pathways
The action of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzyme, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetic properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid include a high degree of protein binding (99%) and a relatively short elimination half-life of 2-2.5 hours . These properties influence the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of the action of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid is a reduction in inflammation . This is due to its inhibition of prostaglandin production, which in turn decreases the inflammatory response . This makes it effective in treating conditions characterized by inflammation, such as arthritis .
Action Environment
The action, efficacy, and stability of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent bioavailability can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the compound’s stability can be affected by storage conditions, such as temperature and humidity .
生化分析
Biochemical Properties
The biochemical properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid in animal models have not been thoroughly investigated. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-RRRGEQHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678713 |
Source


|
| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-29-4 |
Source


|
| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)




